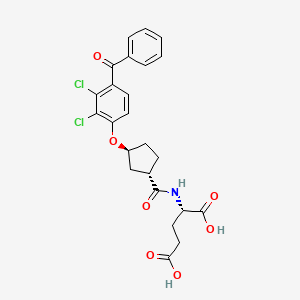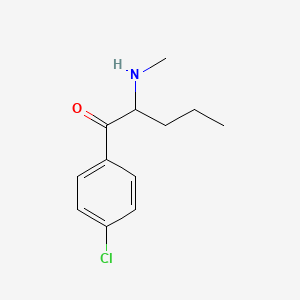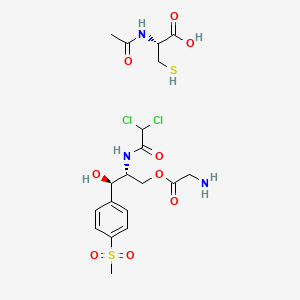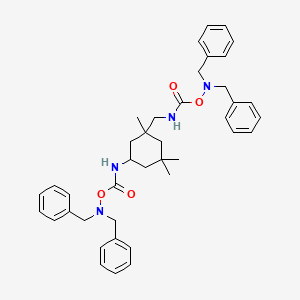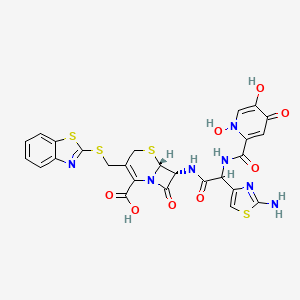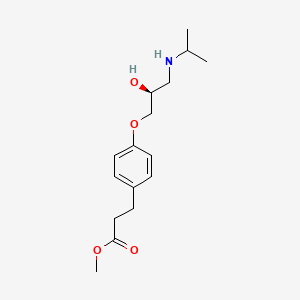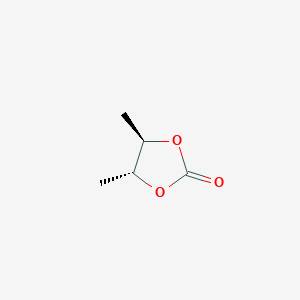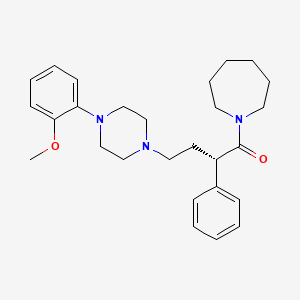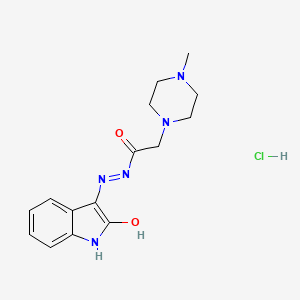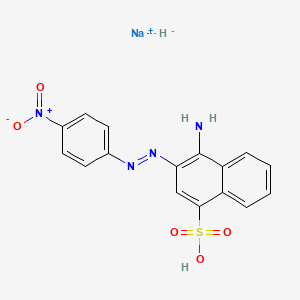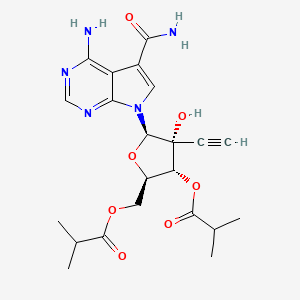
3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine is a synthetic nucleoside analog. This compound is a prodrug designed to enhance the bioavailability of its parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine, which has shown potent antiviral activity against various flaviviruses, including dengue virus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves the esterification of 2’-C-acetylene-7-deaza-7-carbamoyladenosine with isobutyric acid. The reaction conditions typically include the use of a suitable esterification catalyst and an organic solvent. The esterification process targets the 3’ and 5’ hydroxyl groups of the ribose moiety, resulting in the formation of the diisobutyryl ester .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route, with optimization for large-scale synthesis. This could involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine.
Oxidation and Reduction: The acetylene group can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: 2’-C-acetylene-7-deaza-7-carbamoyladenosine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine has several scientific research applications:
Antiviral Research: The compound has shown potent activity against flaviviruses, including dengue virus, yellow fever virus, and West Nile virus.
Pharmacokinetic Studies: As a prodrug, it is used to study the bioavailability and pharmacokinetics of its parent compound.
Biochemical Studies: The compound is used in studies investigating the inhibition of viral RNA synthesis.
作用機序
The primary mechanism of action of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves its conversion to the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine, in vivo. The parent compound inhibits viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase. This inhibition prevents the replication of the viral genome, thereby exerting its antiviral effects .
類似化合物との比較
Similar Compounds
2’-C-acetylene-7-deaza-7-carbamoyladenosine: The parent compound with similar antiviral properties.
Ribavirin: Another nucleoside analog with broad-spectrum antiviral activity.
Sofosbuvir: A nucleoside analog used in the treatment of hepatitis C virus.
Uniqueness
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine is unique due to its prodrug nature, which enhances the bioavailability of its parent compound. This modification allows for improved pharmacokinetic properties, making it more effective in vivo compared to its parent compound .
特性
CAS番号 |
1207518-71-5 |
|---|---|
分子式 |
C22H27N5O7 |
分子量 |
473.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(4-amino-5-carbamoylpyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-4-hydroxy-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C22H27N5O7/c1-6-22(31)15(34-20(30)11(4)5)13(8-32-19(29)10(2)3)33-21(22)27-7-12(17(24)28)14-16(23)25-9-26-18(14)27/h1,7,9-11,13,15,21,31H,8H2,2-5H3,(H2,24,28)(H2,23,25,26)/t13-,15-,21-,22-/m1/s1 |
InChIキー |
XEXIBCFENAZVIS-RHKYQUECSA-N |
異性体SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C |
正規SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


